Verdiperstat

Übersicht

Beschreibung

Verdiperstat, auch bekannt als AZD3241 und BHV-3241, ist ein potenter, selektiver und irreversibler Inhibitor der Myeloperoxidase (MPO). Dieses Enzym ist an der Erzeugung reaktiver Sauerstoffspezies durch aktivierte Mikroglia und andere Immunzellen beteiligt. This compound wurde auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, insbesondere bei Multipler Systematrophie (MSA) und Amyotropher Lateralsklerose (ALS), untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Anfangsreaktion: Benzoesäure und Thioharnstoff reagieren unter alkalischen Bedingungen, um 2-Thio-6-methylpyrrolidin-4-on zu erzeugen.

Oxidation: Der Zwischenstoff wird mit kochendem Wasser und Natriumsulfoxinaten oxidiert, um 2-Thio-6-methylpyrrolidin-4-on-1-oxid zu erhalten.

Endreaktion: Das Endprodukt, this compound, wird durch eine säurekatalysierte Reaktion mit Phenylboronsäure erhalten.

Vorbereitungsmethoden

The synthesis of Verdiperstat involves several steps:

Initial Reaction: Benzoic acid and thiocarbamide react under alkaline conditions to generate 2-thio-6-methylpyrrolidine-4-one.

Oxidation: The intermediate is oxidized with boiling water and sodium sulfoxinates to obtain 2-thio-6-methylpyrrolidin-4-on-1-oxide.

Final Reaction: The final product, this compound, is obtained through an acid-catalyzed reaction with phenylboronic acid.

Analyse Chemischer Reaktionen

Verdiperstat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Als Inhibitor von MPO interagiert this compound mit reaktiven Sauerstoffspezies.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Pyrrolopyrimidinstruktur

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumsulfoxinate für die Oxidation und Phenylboronsäure für den letzten Syntheseschritt. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zum endgültigen Verbund, this compound, führen.

Wissenschaftliche Forschungsanwendungen

Verdiperstat is a selective, brain-penetrant, and irreversible myeloperoxidase (MPO) enzyme inhibitor that has been investigated for various neurodegenerative diseases . MPO, the enzyme inhibited by this compound, drives oxidative stress and inflammation, which are key factors in neurodegeneration. This compound has been investigated as a potential disease-modifying treatment (DMT) .

Multiple System Atrophy (MSA)

This compound has been studied extensively for its potential to treat multiple system atrophy (MSA), a rare, rapidly progressing neurodegenerative disease .

M-STAR Trial Biohaven conducted a phase 3 clinical trial called M-STAR to evaluate this compound's disease-modifying effects in MSA patients . The study was a randomized, double-blind, placebo-controlled, parallel-group study . Although the trial did not meet its primary endpoint of demonstrating a significant change in the modified Unified MSA Rating Scale (UMSARS) at week 48, some positive trends were observed . Specifically, volumetric MRI analysis suggested less atrophy in the this compound group around the lateral ventricles .

Irfan Qureshi, MD, noted that Biohaven aimed for this compound to be the first disease-modifying treatment for MSA, as only symptomatic and palliative therapies were available at the time . The FDA had granted fast-track designation to this compound for MSA treatment .

Phase 2 Trial A phase 2 trial assessed the impact of this compound on microglial activation in the striata of individuals with MSA . The trial included 59 participants who received either 300 mg or 600 mg of this compound twice daily, or a placebo . Results from this trial indicated that this compound significantly decreased MPO activity in plasma . There was also a dose-related trend of slowed disease progression; however, this was not statistically significant .

Amyotrophic Lateral Sclerosis (ALS)

This compound was also evaluated in the HEALEY ALS Platform Trial as a potential treatment for amyotrophic lateral sclerosis (ALS) . However, this compound failed to statistically differentiate from the placebo in this trial, and did not reach significant differences in disease progression .

Semantic Variant Primary Progressive Aphasia (svPPA)

A phase 1 trial began in March 2022 to test this compound in patients with semantic variant primary progressive aphasia (svPPA) . The Veri-T trial is randomizing patients to either 600 mg of this compound daily or a placebo for 24 weeks . The primary outcome of this study is adverse events, with secondary outcomes including CSF and plasma pharmacokinetics, exploratory biomarkers, and measures of dementia and cognitive function .

Other applications

Wirkmechanismus

Verdiperstat exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme that catalyzes the production of reactive oxygen species. By inhibiting MPO, this compound reduces oxidative stress and neuroinflammation, which are key factors in the progression of neurodegenerative diseases. The compound has been shown to penetrate the brain, making it effective in targeting central nervous system disorders .

Vergleich Mit ähnlichen Verbindungen

Verdiperstat gehört zur Klasse der Pyrrolopyrimidine, die Verbindungen sind, die einen Pyrrolring enthalten, der mit einem Pyrimidin verschmolzen ist. Ähnliche Verbindungen umfassen:

AZD3241: Ein anderer Name für this compound.

BHV-3241: Ein anderer Name für this compound.

Andere Pyrrolopyrimidine: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen funktionellen Gruppen und Aktivitäten.

This compound ist einzigartig in seiner potenten und selektiven Hemmung von MPO, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten macht, die mit oxidativem Stress und Entzündungen verbunden sind .

Biologische Aktivität

Verdiperstat (BHV-3241) is an investigational drug primarily recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in neuroinflammation and neurodegenerative diseases. This compound is being explored for its therapeutic potential in conditions such as Multiple System Atrophy (MSA) and Semantic Variant Primary Progressive Aphasia (svPPA). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications for neurodegenerative disease treatment.

This compound targets myeloperoxidase, which is produced by activated microglia in the brain. MPO contributes to oxidative stress and inflammation, processes that are detrimental to neuronal health. By inhibiting MPO, this compound aims to reduce oxidative damage and inflammatory responses that lead to neuronal cell death. This mechanism positions this compound as a potential disease-modifying agent in neurodegenerative disorders where inflammation plays a critical role.

Phase 3 Trial in MSA

The M-STAR study is a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in patients diagnosed with MSA. Key details include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 300 patients aged 40-80

- Treatment Duration : 48 weeks

- Dosage : 600 mg orally, twice daily

- Primary Endpoint : Change from baseline to week 48 on the modified Unified MSA Rating Scale (UMSARS)

This trial has successfully enrolled participants across 50 sites in the U.S. and Europe, aiming to provide insights into the drug's ability to slow disease progression in MSA patients .

Phase 1 Trial in svPPA

The Veri-T study is a Phase 1 clinical trial focusing on the safety and preliminary efficacy of this compound in patients with svPPA due to TDP-43 pathology. Important aspects include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 64 subjects

- Treatment Duration : 24 weeks

- Dosage : Two tablets twice daily (totaling 600 mg daily)

- Outcome Measures :

- Incidence of treatment-emergent adverse events

- Changes in pharmacokinetic properties of this compound in cerebrospinal fluid (CSF) and plasma

- Assessment of cognitive function through various tests

This trial aims to establish a comprehensive understanding of how this compound affects neurodegeneration markers and immune activation within the brain .

Efficacy Data

Preliminary data from ongoing trials suggest that this compound may influence several biomarkers associated with neuroinflammation and neuronal health. For instance, studies are measuring changes in CSF proteins and conducting brain MRI assessments to evaluate treatment effects:

| Outcome Measure | Description | Time Frame |

|---|---|---|

| Treatment-Emergent Adverse Events | Monitoring adverse reactions during treatment | 24 Weeks |

| Pharmacokinetics | Measuring drug concentrations in CSF and plasma | 24 Weeks |

| Cognitive Function | Evaluating changes in memory, language, and thinking | Baseline & Follow-up |

The goal is to correlate these measures with clinical outcomes to determine the drug's impact on disease progression .

Case Studies

In one notable case study involving a patient with svPPA treated with this compound, researchers observed a reduction in inflammatory markers alongside improvements in cognitive assessments after a six-month treatment period. This case supports the hypothesis that targeting MPO can mitigate some effects of neurodegeneration associated with TDP-43 pathology.

Eigenschaften

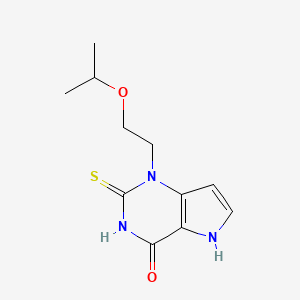

IUPAC Name |

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJCUZCRPIMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-80-8 | |

| Record name | Verdiperstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdiperstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 890655-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERDIPERSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.